4-[(4-Aminophenyl)sulfonyl]resorcinol
Description
4-[(4-Aminophenyl)sulfonyl]resorcinol is a sulfonamide derivative of resorcinol (1,3-dihydroxybenzene) with a 4-aminophenyl group attached via a sulfonyl bridge. Its molecular formula is C₁₂H₁₁NO₄S, with a molecular weight of 265.29 g/mol. The compound features a polar sulfonamide group (-SO₂-NH-) and two hydroxyl groups on the resorcinol ring, which confer both hydrophilic and aromatic properties.
Properties
CAS No. |
105456-60-8 |
|---|---|
Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylbenzene-1,3-diol |
InChI |
InChI=1S/C12H11NO4S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7,14-15H,13H2 |
InChI Key |
NQQLJFOGMTTYCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- typically involves the reaction of 1,3-benzenediol with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage . The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are often employed to ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol core can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aminophenyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chlororesorcinol
Molecular Formula : C₆H₅ClO₂
Molecular Weight : 144.56 g/mol
Key Features :
- A resorcinol derivative with a chlorine substituent at the 4-position.
- Lacks the sulfonamide and aminophenyl groups present in the target compound.
- Exhibits antiseptic and disinfectant properties due to the electron-withdrawing chlorine atom, which enhances reactivity in electrophilic substitution reactions .
Applications : Used in organic synthesis and as an intermediate in dye production.
| Property | 4-[(4-Aminophenyl)sulfonyl]resorcinol | 4-Chlororesorcinol |
|---|---|---|
| Functional Groups | Sulfonamide, hydroxyl, aminophenyl | Chlorine, hydroxyl |
| Molecular Weight (g/mol) | 265.29 | 144.56 |
| Bioactivity | Potential enzyme inhibition | Antiseptic |
4-Hexylresorcinol
Molecular Formula : C₁₂H₁₈O₂
Molecular Weight : 194.27 g/mol
Key Features :
- Contains a hexyl chain at the 4-position of resorcinol.
- The alkyl chain increases lipophilicity, enhancing membrane permeability.
- Demonstrates antioxidant and antimicrobial activity, widely used in cosmetics and food preservation .
Applications : Active ingredient in throat lozenges, skin-lightening creams, and food additives.
| Property | 4-[(4-Aminophenyl)sulfonyl]resorcinol | 4-Hexylresorcinol |
|---|---|---|
| Substituent | Sulfonamide-aminophenyl | Hexyl chain |
| Solubility | Moderate in polar solvents | High in lipids |
| Commercial Use | Research-oriented | Cosmetics, food |
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide
Molecular Formula : C₁₄H₁₄N₂O₃S
Molecular Weight : 290.34 g/mol
Key Features :
- Shares the 4-aminophenylsulfonyl moiety but replaces the resorcinol core with an acetamide group.
Applications : Studied for its role in inhibiting dihydrofolate reductase in parasitic infections.
| Property | 4-[(4-Aminophenyl)sulfonyl]resorcinol | N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide |
|---|---|---|
| Core Structure | Resorcinol | Acetamide |
| Bioactivity | Enzyme inhibition (hypothetical) | Antibacterial, immunomodulatory |
4-Butylresorcinol
Molecular Formula : C₁₀H₁₄O₂
Molecular Weight : 166.22 g/mol
Key Features :
- Features a butyl chain at the 4-position, shorter than hexylresorcinol.
- Used in depigmentation agents and polymer stabilization due to its radical-scavenging properties .
Applications : Skincare products, industrial antioxidant.
| Property | 4-[(4-Aminophenyl)sulfonyl]resorcinol | 4-Butylresorcinol |
|---|---|---|
| Substituent | Sulfonamide-aminophenyl | Butyl chain |
| Stability | High (aromatic + hydrogen bonding) | Moderate |
Research Findings and Implications
- Synthetic Accessibility: The sulfonamide group in 4-[(4-Aminophenyl)sulfonyl]resorcinol allows for versatile derivatization, similar to methods used for benzenesulfonamide synthesis (e.g., condensation with sulfonyl chlorides) .
- Safety Profile: Unlike 4-hexylresorcinol (regulated in cosmetics) or 4-chlororesorcinol (hazardous), the target compound’s toxicity remains uncharacterized, necessitating further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
